3-(Aminomethyl)benzimidamide dihydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUKPVGDBSBZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373384 | |

| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328552-96-1 | |

| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a key chemical entity in the landscape of serine protease inhibition. Drawing from established principles of medicinal chemistry and enzymology, this document synthesizes its fundamental properties, mechanism of action, and practical applications in research and development.

Introduction: The Significance of the Benzamidine Scaffold

This compound belongs to the well-established class of benzamidine-based compounds, which are recognized as potent, reversible competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play pivotal roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[3] Consequently, the targeted inhibition of specific serine proteases remains a highly active area of therapeutic research.

The benzamidine moiety itself serves as a powerful pharmacophore, mimicking the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases.[3] The addition of an aminomethyl group at the meta-position of the benzene ring, as in the case of 3-(Aminomethyl)benzimidamide, offers a vector for further chemical modification, allowing for the exploration of structure-activity relationships and the potential development of more selective and potent inhibitors. This guide will delve into the core scientific principles underpinning this valuable research tool.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source(s) |

| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride | [4] |

| Synonyms | 3-Aminomethylbenzamidine dihydrochloride, 3-(Aminomethyl)benzenecarboximidamide dihydrochloride | [5] |

| CAS Number | 73711-52-1 | [5] |

| Molecular Formula | C₈H₁₃Cl₂N₃ | [5] |

| Molecular Weight | 222.11 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in water | [5] |

| Boiling Point | 298.3 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 134.2 °C (Predicted) | [5] |

| pKa | 11.97 ± 0.50 (Predicted) | [5] |

Mechanism of Action: Competitive Inhibition of Serine Proteases

The inhibitory activity of benzamidine and its derivatives is rooted in their ability to act as competitive inhibitors of trypsin-like serine proteases. The core mechanism involves the binding of the benzamidine moiety to the S1 specificity pocket of the enzyme's active site.[3]

The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. This interaction mimics the binding of the natural substrates, arginine and lysine.[3] Further stabilization of the inhibitor-enzyme complex is achieved through hydrophobic interactions between the benzene ring of the inhibitor and the hydrophobic walls of the S1 pocket.[4]

Synthesis and Purification: A Representative Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be constructed based on established organic chemistry principles, primarily involving the Pinner reaction.[4][8] This multi-step synthesis begins with a suitable starting material, such as 3-(aminomethyl)benzonitrile.

Proposed Synthetic Workflow:

-

Starting Material: The synthesis would likely commence with 3-(aminomethyl)benzonitrile. This intermediate can be synthesized from 3-cyanobenzaldehyde through reductive amination or from 3-bromomethylbenzonitrile via a Gabriel synthesis or direct amination.

-

Pinner Reaction to Form the Imidate Salt: The nitrile group of 3-(aminomethyl)benzonitrile is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. This acid-catalyzed reaction forms the corresponding ethyl imidate hydrochloride, known as a Pinner salt.[8]

-

Ammonolysis to the Amidine: The Pinner salt is then treated with ammonia (typically as a solution in alcohol or as anhydrous gas) to form the amidine.[4]

-

Salt Formation and Purification: The final product, 3-(Aminomethyl)benzimidamide, is then converted to its dihydrochloride salt by treatment with hydrochloric acid. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether.

Exemplary Laboratory-Scale Synthesis Protocol:

Disclaimer: This is a representative protocol and should be optimized and performed by qualified personnel with appropriate safety precautions.

-

Step 1: Pinner Salt Formation. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-(aminomethyl)benzonitrile (1.0 eq) in anhydrous ethanol (10 volumes). Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring for 2-3 hours, ensuring the temperature remains below 10°C. The formation of a precipitate indicates the formation of the Pinner salt. Seal the flask and allow it to stand at 4°C overnight.

-

Step 2: Ammonolysis. Collect the precipitated Pinner salt by filtration under a dry nitrogen atmosphere and wash with cold anhydrous diethyl ether. Without allowing the salt to dry completely, suspend it in a fresh portion of anhydrous ethanol (10 volumes) in a clean, dry flask. Cool the suspension to 0°C and bubble anhydrous ammonia gas through it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Step 3: Isolation and Salt Formation. Remove the excess ammonia by purging with dry nitrogen. Filter the reaction mixture to remove any ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to obtain the crude free base of 3-(aminomethyl)benzimidamide.

-

Step 4: Purification. Dissolve the crude product in a minimal amount of absolute ethanol and cool in an ice bath. Add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic. The dihydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.5-8.0 ppm), the benzylic protons of the aminomethyl group (around 4.0-4.3 ppm), and broad signals for the amine and amidine protons, which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the amidine carbon (typically in the range of 160-170 ppm).

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode. Detection is typically performed using a UV detector at a wavelength around 230-280 nm.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Therapeutic Potential

As a serine protease inhibitor, this compound is a valuable tool for in vitro biochemical and pharmacological studies.[5] Its ability to inhibit enzymes involved in coagulation and fibrinolysis, such as thrombin and plasmin, suggests its potential as a lead compound for the development of antithrombotic agents. However, it is important to note that specific in vivo efficacy and safety data for this compound are not extensively reported.

The benzamidine class of compounds has been explored for various therapeutic applications, including as anticoagulants and for the treatment of inflammatory diseases.[9] The 3-(aminomethyl) group provides a handle for the synthesis of more complex derivatives with potentially improved potency and selectivity for specific serine proteases.

In Vitro Experimental Protocol: Trypsin Inhibition Assay

This section provides a detailed, self-validating protocol for assessing the inhibitory activity of this compound against trypsin, a model serine protease.

Principle:

The assay measures the rate of hydrolysis of a chromogenic or fluorogenic trypsin substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The half-maximal inhibitory concentration (IC₅₀) can be determined by measuring the enzyme activity at various inhibitor concentrations.

Materials:

-

Trypsin (from bovine pancreas)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a suitable fluorogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

-

This compound (test inhibitor)

-

Benzamidine hydrochloride (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of the substrate (e.g., 10 mM BAPNA in DMSO).

-

Prepare a 10 mM stock solution of this compound in Tris-HCl buffer.

-

Prepare a 10 mM stock solution of benzamidine hydrochloride in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Test wells: Serial dilutions of this compound.

-

Positive control wells: Serial dilutions of benzamidine hydrochloride.

-

No inhibitor control wells: Tris-HCl buffer.

-

Blank wells: Tris-HCl buffer (no enzyme will be added).

-

-

-

Enzyme Addition and Pre-incubation:

-

Add a working solution of trypsin to all wells except the blank wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a plate reader and measure the absorbance (at 405 nm for BAPNA) or fluorescence at regular intervals for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance/fluorescence versus time plot.

-

Normalize the reaction rates to the "no inhibitor" control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Pharmacokinetics and Toxicology

Specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological data for this compound are not extensively available in the public domain. However, general considerations for benzamidine derivatives can be inferred.

-

Absorption: As a small, water-soluble molecule, it may be absorbed orally, but bioavailability could be limited.

-

Distribution: Due to its polar nature, distribution into tissues may be limited.

-

Metabolism: The metabolic fate is not well-characterized. Potential metabolic pathways could involve modification of the aminomethyl group or hydrolysis of the amidine.

-

Excretion: It is likely to be excreted renally.

-

Toxicology: Benzamidine derivatives are generally used in research settings and are not intended for human consumption. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment.

For any drug development program, comprehensive in vitro and in vivo ADME and toxicology studies are essential to assess the compound's safety and pharmacokinetic profile.[10][11]

Conclusion

This compound is a valuable chemical entity for research in the field of serine protease inhibition. Its benzamidine core provides a well-established scaffold for targeting the active site of trypsin-like enzymes, while the 3-(aminomethyl) group offers a site for synthetic elaboration to potentially enhance potency and selectivity. While specific biological and pharmacokinetic data for this particular derivative are limited, this guide provides a robust framework for its synthesis, characterization, and in vitro evaluation. Further research is warranted to fully elucidate its inhibitory profile against a broader range of serine proteases and to explore its potential in therapeutic applications.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. [Link]

- Royal Society of Chemistry. (n.d.).

- Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802-2805. [Link]

- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]

- Powers, J. C., Asaad, N., & Kam, C. M. (2002). Serine protease inhibitors. Chemical reviews, 102(12), 4639-4750. [Link]

- Google Patents. (n.d.).

- Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1981). [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. Pharmazie, 36(9), 639-641. [Link]

- Wang, C. L., & Shaw, E. (1986). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. The Journal of organic chemistry, 51(19), 3559-3564. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). a Chromatographic profile on HiTrap™ Benzamidine Sepharose 4 Fast Flow... [Link]

- Google Patents. (n.d.).

- PubChem. (n.d.). 3-(Aminomethyl)benzamide. [Link]

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). Preparation method for p-aminobenzamidine hydrochloride.

- Wikipedia. (n.d.). Benzamidine. [Link]

- BioAgilytix. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

- SpectraBase. (n.d.). Benzamidine HCl. [Link]

- BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

- Google Patents. (n.d.). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

- Yale University. (n.d.). ADME and Toxicology. [Link]

- National Institutes of Health. (2022).

- PubChem. (n.d.). Benzamidine. [Link]

- Royal Society of Chemistry. (n.d.).

- MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. [Link]

- LookChem. (n.d.). Cas 73711-52-1, 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE. [Link]

- Cytiva. (n.d.). HiTrap™ Benzamidine FF (High Sub) columns. [Link]

- Google Patents. (n.d.). Method for preparing p-amino-benzamidine hydrochloride.

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 11. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

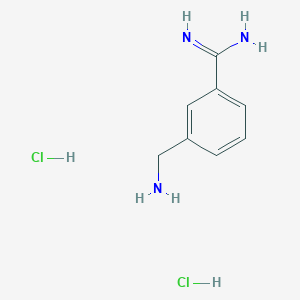

3-(Aminomethyl)benzimidamide dihydrochloride chemical structure

An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: Structure, Synthesis, and Applications

Introduction

This compound is a specialized organic compound that has garnered significant attention within the realms of biochemical research and pharmaceutical development. As a derivative of benzamidine, it belongs to a class of molecules renowned for their ability to act as competitive inhibitors of serine proteases.[1][2] The strategic placement of an aminomethyl group on the benzene ring, combined with the core benzamidine scaffold, imparts unique properties that make it a valuable tool for researchers. Its primary utility lies in preventing the degradation of proteins during purification and serving as a foundational structure in the design of more complex therapeutic agents.[1][3]

This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes and analytical characterization methods, and elucidate its mechanism of action and key applications. The content is structured to offer not just data, but a deeper understanding of the causality behind its function and the experimental choices made in its study, providing a robust resource for scientists and drug development professionals.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. This chapter details the structural features and empirical data for this compound.

Chemical Identity

The compound is known by several synonyms, and it is crucial to recognize these to navigate the scientific literature effectively.

-

Systematic Name: 3-(aminomethyl)benzenecarboximidamide;dihydrochloride[4]

-

Common Synonyms: 3-Aminomethyl benzamidine dihydrochloride, 3-(Aminomethyl)benzimidamide 2HCl[1][4]

-

Molecular Formula: C₈H₁₃Cl₂N₃[4]

-

Molecular Weight: 222.11 g/mol [4]

Structural Analysis

The functionality of this compound is intrinsically linked to its molecular architecture. The structure consists of a central benzene ring substituted at the 1 and 3 positions. The key functional groups are:

-

The Amidinium Group (-C(=NH₂⁺)NH₂): Located at position 1, this group is the cornerstone of the molecule's biological activity. It is protonated at physiological pH, carrying a positive charge that allows it to mimic the side chain of arginine. This mimicry is fundamental to its ability to bind to the active sites of serine proteases.[3]

-

The Aminomethyl Group (-CH₂NH₃⁺): At position 3, this flexible side chain contains a primary amine that is also protonated. This secondary positive charge can influence solubility and interactions with molecular targets.

-

Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, meaning two molecules of hydrogen chloride are associated with the basic nitrogen centers. This salt form significantly enhances the compound's stability and solubility in aqueous solutions, which is highly advantageous for biochemical applications.[1]

Caption: Chemical structure of 3-(Aminomethyl)benzimidamide cation.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound, compiled from various sources.

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [1],[5] |

| Molecular Weight | 222.11 g/mol | [4] |

| Exact Mass | 221.0486528 Da | [4] |

| Boiling Point | 298.3 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in water | [1] |

| pKa (Predicted) | 11.97 ± 0.50 | [1] |

| Hydrogen Bond Donors | 5 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

| Topological Polar Surface Area | 75.9 Ų | [4] |

Chapter 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are essential for ensuring its purity and performance in sensitive research applications.

Rationale for Synthetic Strategy

The synthesis of benzamidines typically proceeds from a corresponding benzonitrile precursor via the Pinner reaction or a variation thereof.[6][7] For 3-(Aminomethyl)benzimidamide, the synthetic design must account for the two reactive functional groups: the nitrile and the amine. A common strategy involves protecting the aminomethyl group, converting the nitrile to the amidine, and then deprotecting the amine before final salt formation. A plausible and efficient precursor for this synthesis is 3-cyanobenzylamine.

Caption: Plausible synthetic workflow for this compound.

Representative Synthetic Protocol

The following is a representative, field-proven protocol for the synthesis of a benzamidine derivative, adapted for this specific molecule. This protocol is illustrative and may require optimization.

Step 1: Protection of 3-Cyanobenzylamine

-

Dissolve 3-cyanobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Formation of the Amidine (via Pinner Reaction)

-

Dissolve the Boc-protected nitrile (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C and bubble dry hydrogen chloride gas through it until saturation.

-

Seal the vessel and stir at room temperature for 24 hours to form the ethyl imidate hydrochloride salt.

-

Remove the solvent under vacuum.

-

Dissolve the resulting crude imidate salt in a fresh solution of anhydrous ethanol saturated with ammonia.

-

Stir the mixture in a sealed vessel at room temperature for 48 hours.

-

Concentrate the reaction mixture in vacuo. The residue contains the Boc-protected amidine.

Step 3: Deprotection and Isolation

-

Dissolve the crude Boc-protected amidine in a minimal amount of methanol.

-

Add an excess of 4M HCl in dioxane.

-

Stir at room temperature for 4-6 hours, monitoring the removal of the Boc group by TLC or LC-MS.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of the synthesized compound at 1 mg/mL in water.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

-

-

Chromatographic Run:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area. The acceptance criterion is typically >98%.

-

-

Structural Confirmation:

-

The identity of the compound should be unequivocally confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.

-

Chapter 3: Mechanism of Action and Biological Applications

The utility of this compound stems from its well-defined mechanism of action as a serine protease inhibitor.

Core Mechanism: Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad (serine, histidine, aspartate) in their active site. Many of these enzymes, such as trypsin, have a specificity pocket (the S1 pocket) that preferentially binds to and cleaves after basic amino acid residues like arginine or lysine.

The inhibitory action of benzamidine and its derivatives is a classic example of competitive inhibition.[2] The positively charged amidinium group of 3-(Aminomethyl)benzimidamide is a structural mimic of the guanidinium group on the side chain of arginine.[3] This allows it to bind reversibly but with high affinity to the S1 pocket of trypsin-like serine proteases, preventing the natural substrate from accessing the catalytic site and thus inhibiting proteolytic activity.

Caption: Inhibition of a serine protease by 3-(Aminomethyl)benzimidamide.

Key Research Applications

This specific mechanism of action makes the compound a versatile tool in several research contexts.

-

Protease Inhibition in Protein Purification: During cell lysis and protein extraction, endogenous proteases are released, which can rapidly degrade the target protein. The addition of a "cocktail" of protease inhibitors to lysis buffers is standard practice. This compound is a common component of these cocktails, valued for its broad inhibition of serine proteases and high water solubility.[1]

-

Affinity Chromatography: The benzamidine moiety can be immobilized onto a solid support (e.g., agarose beads) to create an affinity chromatography resin. This resin is highly effective for purifying serine proteases from complex biological mixtures. The bound proteases can then be eluted by changing the pH or by competing them off with a solution of free benzamidine.

-

Scaffold for Drug Discovery: The benzamidine core is a well-established "privileged scaffold" in medicinal chemistry.[3] Its proven ability to target the active sites of enzymes makes it an excellent starting point for developing novel, more potent, and selective inhibitors. The aminomethyl group on 3-(Aminomethyl)benzimidamide provides a reactive handle for chemical modification, allowing chemists to synthesize libraries of related compounds to screen against specific therapeutic targets, such as coagulation factors (e.g., thrombin, Factor Xa) or other disease-relevant proteases.[1]

Chapter 4: Handling, Storage, and Safety

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5]

-

Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.

The compound is classified with the following hazards:

| Hazard Statement | Description | GHS Code | Reference(s) |

| Skin Irritation | Causes skin irritation | H315 | [4],[8] |

| Eye Irritation | Causes serious eye irritation | H319 | [4],[8] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [4],[8] |

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for the modern life scientist and a valuable building block for the medicinal chemist. Its efficacy is rooted in a well-understood chemical structure: a positively charged amidinium group that expertly mimics arginine to inhibit serine proteases. This core function, enhanced by the compound's favorable solubility and stability as a dihydrochloride salt, underpins its critical role in protecting proteins during purification and in the foundational design of new therapeutics. By understanding its synthesis, characterization, and mechanism of action, researchers can fully leverage its potential to advance scientific discovery.

References

- 3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem.

- 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | PubChem.

- Benzamidine | Wikipedia.

- Synthesis method of benzamidine hydrochloride - Eureka | Patsnap.

Sources

- 1. Cas 73711-52-1,3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminomethyl benzamidine dihydrochloride, CasNo.73711-52-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Aminobenzamidine 96 37132-68-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Aminomethyl)benzimidamide Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action of 3-(Aminomethyl)benzimidamide dihydrochloride, a small molecule of significant interest to researchers in biochemistry and drug development. Synthesizing data from structural biology, enzyme kinetics, and comparative molecular studies, this document elucidates the compound's primary role as a competitive inhibitor of serine proteases. We will delve into the structural basis of this inhibition, present quantitative data on its potency against key enzymes, and provide detailed experimental protocols for its characterization. Furthermore, this guide will address and clarify its relationship with other potential targets, such as Poly(ADP-ribose) polymerase (PARP) and inducible nitric oxide synthase (iNOS), to provide a clear and authoritative understanding of its molecular function.

Introduction and Molecular Profile

3-(Aminomethyl)benzimidamide, often supplied as a dihydrochloride salt, is a synthetic organic compound belonging to the benzamidine class of molecules.[1] Structurally, it is characterized by a benzene ring substituted with an aminomethyl group and an amidinium group.[1] The amidinium group, being positively charged at physiological pH, is a key pharmacophore that dictates its primary biological activity.

Benzamidine and its derivatives have long been recognized as valuable tools in protein biochemistry, primarily for their ability to inhibit proteolytic enzymes that can degrade protein samples during purification and analysis.[2] This guide will focus on the specific mechanistic details of the 3-(aminomethyl) substituted variant, providing researchers and drug development professionals with the in-depth knowledge required for its effective application.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The principal and most well-documented mechanism of action for 3-(Aminomethyl)benzimidamide is its function as a reversible, competitive inhibitor of trypsin-like serine proteases .[3][4] This inhibitory action is fundamental to its utility in research and as a scaffold for drug design.

The Structural Basis of Inhibition: A Substrate Mimic

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue acting as the key nucleophile in their active site.[5] Trypsin-like serine proteases, such as trypsin, thrombin, and plasmin, exhibit a high degree of specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine.[6]

This specificity is determined by the S1 binding pocket, a deep cleft in the enzyme's active site that is lined with specific amino acid residues. In trypsin, for instance, the presence of a negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket creates a strong electrostatic attraction for the positively charged side chains of arginine and lysine.[2]

3-(Aminomethyl)benzimidamide leverages this specificity through molecular mimicry. Its positively charged amidinium group is structurally analogous to the guanidinium group of arginine and the protonated primary amine of lysine.[2] This allows the inhibitor to bind within the S1 pocket of trypsin-like proteases, directly competing with the natural substrate for access to the active site.[2] This binding is reversible and prevents the catalytic triad (Ser-His-Asp) from performing its proteolytic function.[2]

The interaction is further stabilized by hydrophobic interactions between the inhibitor's benzene ring and the sides of the S1 pocket.[6] The specific position of the aminomethyl group on the benzene ring can influence the binding affinity for different serine proteases, contributing to a degree of selectivity among family members.[1][7]

Quantitative Analysis of Inhibitory Potency

| Inhibitor | Target Enzyme | Kᵢ Value (µM) | Comments |

| Benzamidine | Trypsin | 35[9] | Standard competitive inhibitor. |

| Benzamidine | Thrombin | 220[9] | Weaker inhibition compared to trypsin. |

| Benzamidine | Plasmin | 350[9] | Weaker inhibition compared to trypsin. |

| 4-Aminomethyl benzamidine (AMB) | Plasmin | 1074 ± 19[8] | Serves as a baseline for substituted benzamidines. |

| 4-Aminomethyl benzamidine (AMB) | Thrombin | 344 ± 33[8] | Demonstrates moderate inhibitory activity. |

| 4-Aminomethyl benzamidine (AMB) | tPA (tissue Plasminogen Activator) | 5209 ± 161[8] | Shows weak inhibition. |

Data Interpretation: The data indicates that benzamidine and its simple derivatives are most potent against trypsin and show weaker inhibition against other serine proteases like thrombin and plasmin. The substitution of an aminomethyl group, as seen in AMB, modulates this activity. It is reasonable to infer that 3-(Aminomethyl)benzimidamide exhibits a similar profile of competitive inhibition, with its specific Kᵢ values likely varying for each protease.

Evaluation of Other Potential Mechanisms of Action

The benzamidine scaffold is present in a wide range of biologically active molecules, leading to investigations into other potential mechanisms of action. Here, we address two other commonly discussed targets: PARP and iNOS.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Case of Mistaken Identity

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair.[10] The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.[11] The compound most frequently associated with PARP inhibition in this chemical class is 3-aminobenzamide (3-AB) .[11][12][13]

It is crucial to distinguish 3-aminobenzamide from 3-(Aminomethyl)benzimidamide. 3-aminobenzamide is a benzamide, not a benzimidamide, and lacks the characteristic amidinium group. 3-aminobenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[14]

Currently, there is a lack of direct evidence to suggest that 3-(Aminomethyl)benzimidamide is a potent inhibitor of PARP. Its primary structural features are optimized for binding to the S1 pocket of serine proteases, which is structurally distinct from the NAD+ binding site of PARP. Therefore, while the broader class of benzamides includes potent PARP inhibitors, this activity should not be extrapolated to 3-(Aminomethyl)benzimidamide without direct experimental validation.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. Overproduction of NO by iNOS is implicated in various pathological conditions, making it a target for therapeutic inhibition.[3][15]

Compounds containing an amidine function have been described as inhibitors of NOS isoforms.[16] This is because the amidine group can mimic the guanidinium group of L-arginine, the natural substrate for NOS.[17] Indeed, some potent iNOS inhibitors, such as N-([3-(aminomethyl)benzyl])acetamidine (1400W), share a similar structural backbone to 3-(Aminomethyl)benzimidamide.[18]

However, direct and quantitative evidence for the inhibition of iNOS by 3-(Aminomethyl)benzimidamide itself is not well-documented in the available literature. While its structure suggests a potential for competitive inhibition, the extent of this activity and its selectivity for iNOS over other NOS isoforms (eNOS and nNOS) would require specific experimental determination. Without such data, serine protease inhibition remains its only well-substantiated mechanism of action.

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action and quantify the inhibitory potency of 3-(Aminomethyl)benzimidamide, a serine protease activity assay using a chromogenic substrate is the gold standard.

Determination of Kᵢ for Serine Protease Inhibition

This protocol outlines a method for determining the Kᵢ of an inhibitor against a serine protease like trypsin using a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage, which can be measured spectrophotometrically at 405 nm.[19]

Materials:

-

Purified serine protease (e.g., bovine trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in Assay Buffer.

-

Create a series of dilutions of the inhibitor to cover a range of concentrations (e.g., 0 µM to 500 µM).

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to various working concentrations in Assay Buffer.

-

Dilute the enzyme to a working concentration in ice-cold Assay Buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add the Assay Buffer, the inhibitor at various concentrations, and the enzyme solution.

-

Allow the plate to incubate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately begin kinetic reading on the microplate reader, measuring the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate and inhibitor concentration.

-

To determine the mode of inhibition and calculate the Kᵢ, construct a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis. The Kᵢ can be determined from a secondary plot of the slope of each line against the inhibitor concentration.

-

Conclusion

The primary, well-substantiated mechanism of action for this compound is its role as a reversible and competitive inhibitor of trypsin-like serine proteases. This activity is rooted in its structural ability to mimic the natural substrates of these enzymes, allowing it to bind to the active site's S1 specificity pocket. While its structural features suggest a potential for interaction with other enzymes that bind arginine-like moieties, such as iNOS, there is currently a lack of direct evidence to classify it as a potent inhibitor of either iNOS or PARP. The latter's inhibition is more accurately attributed to the structurally distinct compound, 3-aminobenzamide.

For researchers and drug development professionals, 3-(Aminomethyl)benzimidamide should be regarded first and foremost as a tool for serine protease inhibition. Its application in experimental systems should be guided by this primary mechanism, and any observed biological effects should be interpreted in this context. Further research is required to definitively characterize its activity, if any, against other potential targets.

References

- PARP - Assay-Protocol. Assay-Protocol.

- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.

- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792.

- Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry.

- Li, H., et al. (2016). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. The Journal of biological chemistry.

- Three Activity-Based Assays for Serp-1. BioProcess International.

- Pokharel, P., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem.

- Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology.

- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG.

- Pokharel, P., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica.

- Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology.

- Protease Assays. Assay Guidance Manual.

- Fatin, N., et al. (2023). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. Molecules.

- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology.

- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.

- Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database.

- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed.

- Che, D., et al. (2018). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters.

- 3-Aminobenzamide – Knowledge and References. Taylor & Francis.

- 3-aminobenzamide. BPS Bioscience.

- Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate.

- Serine protease. Wikipedia.

- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva.

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. PARP assay [assay-protocol.com]

- 11. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 13. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

3-(Aminomethyl)benzimidamide Dihydrochloride: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a valuable tool for researchers, scientists, and drug development professionals. We will delve into its core functions, mechanisms of action, and practical applications, with a focus on providing field-proven insights and actionable protocols.

Introduction: Understanding the Molecule

This compound is a synthetic, water-soluble small molecule.[1] Structurally, it is a derivative of benzamidine, featuring an aminomethyl group at the meta-position of the benzene ring.[1] This seemingly subtle modification distinguishes it from other well-known benzamidine analogs and is key to its utility in specific research applications.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₃Cl₂N₃ | [1] |

| Molecular Weight | 222.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [1] |

| CAS Number | 73711-52-1 | [1] |

It is crucial to distinguish 3-(Aminomethyl)benzimidamide from a similarly named compound, 3-Aminobenzamide. While both are benzamide derivatives, 3-Aminobenzamide is a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP) and has a distinct mechanism of action and application profile. This guide will focus exclusively on this compound.

Core Function: A Competitive Inhibitor of Serine Proteases

The primary and most well-documented function of this compound is its role as a competitive inhibitor of serine proteases.[1] Serine proteases are a large and diverse family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Unregulated serine protease activity can contribute to various pathological conditions, making them important targets for therapeutic intervention and essential considerations during protein research.

Mechanism of Action: Mimicking the Natural Substrate

3-(Aminomethyl)benzimidamide and its parent compound, benzamidine, function as competitive inhibitors by mimicking the side chains of arginine and lysine, the natural substrates for many trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms a strong ionic interaction with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site.[3] This interaction effectively blocks the active site, preventing the binding and cleavage of the natural substrate.

Sources

An In-Depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: A Serine Protease Inhibitor for Research Applications

This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a synthetic small-molecule inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, key applications, and practical, field-proven protocols. We will explore the causality behind its use, particularly in the critical application of preventing proteolytic degradation during protein purification and biochemical assays.

Introduction: The Challenge of Proteolytic Degradation

In the fields of biochemistry and molecular biology, the integrity of a protein sample is paramount. Upon cell lysis, the controlled cellular environment is disrupted, releasing a cascade of endogenous proteases that can rapidly degrade the protein of interest. Among the most ubiquitous of these are the serine proteases, a family of enzymes characterized by a highly reactive serine residue in their active site. Unchecked, their activity leads to lower yields, loss of protein function, and artifactual results. The strategic use of protease inhibitors is therefore not just recommended; it is essential for robust and reproducible research.

3-(Aminomethyl)benzimidamide is a member of the benzamidine class of inhibitors, which are widely employed to control the activity of trypsin-like serine proteases.[1] This guide will elucidate its function and provide the technical insights required for its effective application.

Molecular Profile and Chemical Properties

A clear understanding of the inhibitor's physical and chemical properties is fundamental to its correct use and storage.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(aminomethyl)benzenecarboximidamide;dihydrochloride | [2] |

| Synonyms | 3-Aminomethylbenzamidine dihydrochloride | [2] |

| CAS Number | 328552-96-1 (primary); 73711-52-1 (also used) | [2] |

| Molecular Formula | C₈H₁₃Cl₂N₃ | [2] |

| Molecular Weight | 222.11 g/mol | [2] |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Readily soluble in water and ethanol | [1] |

Mechanism of Action: A Mimic of Nature

The efficacy of 3-(Aminomethyl)benzimidamide lies in its structural mimicry of the natural substrates of trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.

The Role of the Benzamidine Moiety: The core of the inhibitor is the benzamidine group. The positively charged amidinium group (C(=NH)NH₂) serves as a potent mimic of the guanidinium group of an arginine side chain.[1] This allows the inhibitor to act as a competitive, reversible agent. It binds tightly within the S1 specificity pocket of the protease's active site, where a conserved aspartate residue (Asp189 in trypsin) provides a complementary negative charge.[1] This strong electrostatic interaction effectively blocks the active site, preventing the binding and subsequent cleavage of the natural protein substrate.

The Influence of the 3-(Aminomethyl) Substituent: While specific structure-activity relationship studies for the 3-(aminomethyl) derivative are not extensively published, we can infer its role from broader analyses of substituted benzamidines.[3][4]

-

Altered Specificity and Binding: The position and nature of substituents on the phenyl ring influence the hydrophobic and electronic interactions with the enzyme surface, which can modulate binding affinity and specificity for different serine proteases.[3][4]

-

A Handle for Conjugation: The primary amine of the aminomethyl group provides a reactive site for covalent attachment to solid supports. This is a key feature for developing affinity chromatography resins used to purify or deplete serine proteases from a sample.[5]

The relationship between the inhibitor and the protease active site is visualized below.

Caption: Competitive inhibition mechanism.

Quantitative Analysis of Inhibition

While specific inhibition constants (Kᵢ) for 3-(Aminomethyl)benzimidamide are not widely reported in peer-reviewed literature, data from its parent compound (Benzamidine) and the closely related isomer (4-Aminobenzamidine) provide a strong indication of its expected potency.[6] Kᵢ is a measure of the inhibitor's binding affinity; a lower Kᵢ value indicates a more potent inhibitor.

| Enzyme | Inhibitor | Kᵢ (µM) | Reference(s) |

| Trypsin | Benzamidine | 35 | [7] |

| Plasmin | Benzamidine | 350 | [7] |

| Thrombin | Benzamidine | 220 | [7] |

Expert Interpretation: Based on these values, 3-(Aminomethyl)benzimidamide is expected to be a micromolar-range inhibitor of trypsin and related proteases. The inhibitory strength can vary significantly between different enzymes, a property that can be exploited for selective inhibition.[3] The choice to use this inhibitor is often driven by its broad effectiveness against the most common serine proteases encountered during cell lysis.

Core Applications & Experimental Protocols

The primary application for 3-(Aminomethyl)benzimidamide is as a component in lysis buffers and solutions to prevent protein degradation during extraction and purification.

Application in Protein Purification Lysis Buffers

Causality and Rationale: During cell lysis, proteases and substrates, which are normally compartmentalized, are mixed together. Serine proteases are robust enzymes that are active under a wide range of buffer conditions. The inclusion of a competitive, reversible inhibitor like 3-(Aminomethyl)benzimidamide is critical from the very first step. Its water solubility and stability in typical lysis buffers make it a practical choice. A working concentration of 1-2 mM is generally sufficient to inhibit the majority of trypsin-like protease activity released from common cell types like E. coli and mammalian cell lines.

Caption: Workflow for lysis buffer preparation.

Protocol 1: Preparation and Use in E. coli Lysis Buffer

This protocol describes the addition of the inhibitor to a standard lysis buffer for protein extraction from E. coli.

Materials:

-

This compound (MW: 222.11 g/mol )

-

High-purity water

-

Base Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Sterile tubes and filters

Methodology:

-

Prepare a 1 M Stock Solution:

-

Weigh 2.22 g of this compound.

-

Dissolve in 8 mL of high-purity water. Gentle agitation may be required.

-

Adjust the final volume to 10 mL.

-

Sterilize by passing through a 0.22 µm filter.

-

Aliquot into smaller volumes and store at -20°C. This stock is stable for several months.

-

-

Prepare the Working Lysis Buffer:

-

Prepare your desired volume of Base Lysis Buffer and chill it thoroughly on ice.

-

Crucial Step: Immediately before you are ready to resuspend your cell pellet, add the 1 M inhibitor stock solution to the chilled buffer to a final concentration of 1 mM.

-

Example: Add 100 µL of 1 M stock to 100 mL of chilled lysis buffer.

-

-

Mix gently but thoroughly. Keep the final lysis buffer on ice at all times.

-

-

Cell Lysis:

-

Resuspend the thawed E. coli cell pellet in the final, ice-cold lysis buffer containing the inhibitor.

-

Proceed immediately with your chosen lysis method (e.g., sonication, high-pressure homogenization). The continuous presence of the inhibitor is necessary as it is a reversible inhibitor.

-

Application in Serine Protease Activity Assays

This compound can be used as a reference inhibitor to confirm the activity of a putative serine protease or to validate the results of an inhibitor screen.

Causality and Rationale: In a typical enzymatic assay, a protease cleaves a synthetic chromogenic or fluorogenic substrate, producing a measurable signal. To confirm that the observed activity is from a serine protease, the assay is run in the presence and absence of a known class-specific inhibitor. A significant reduction in signal in the presence of 3-(Aminomethyl)benzimidamide provides strong evidence that a trypsin-like serine protease is responsible for substrate cleavage.

Protocol 2: General Serine Protease Inhibition Assay

This protocol provides a framework for testing the inhibitory effect of the compound on a purified enzyme.

Materials:

-

Purified serine protease (e.g., Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

This compound solution (serially diluted from stock)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the protease in Assay Buffer.

-

Prepare a working solution of the BApNA substrate in Assay Buffer.

-

Prepare a series of dilutions of the 3-(Aminomethyl)benzimidamide inhibitor in Assay Buffer (e.g., ranging from 0.1 µM to 1 mM).

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 20 µL of each inhibitor dilution.

-

Control Wells (No Inhibitor): Add 20 µL of Assay Buffer.

-

Blank Wells (No Enzyme): Add 40 µL of Assay Buffer.

-

To all Test and Control wells, add 20 µL of the protease solution.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 160 µL of the BApNA substrate solution to all wells to initiate the reaction. The final volume is 200 µL.

-

-

Measure and Analyze:

-

Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percent inhibition [(V_control - V_test) / V_control] * 100 against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Caption: Workflow for a protease inhibition assay.

Safety and Handling

As a bioactive chemical, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store tightly sealed in a cool, dry place. For long-term storage of stock solutions, -20°C is recommended.

Conclusion

This compound is a valuable and practical tool for the inhibition of serine proteases in a research setting. Its mechanism as a competitive, reversible inhibitor is well-understood based on its benzamidine core, which effectively blocks the active site of trypsin-like enzymes. While specific quantitative inhibition data for this particular derivative is sparse, its utility is proven in its primary application: the preservation of protein integrity during complex biochemical procedures. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently and effectively employ this inhibitor to improve the quality and reliability of their experimental outcomes.

References

- MEROPS. (2023, September 8). Small-molecule inhibitor: benzamidine.

- Stürzebecher, J., et al. (1979). Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin. Pharmazie, 34(10), 649-53. [Link]

- Kaur, H., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemBioChem, 21(15), 2139-2146. [Link]

- Yoshimoto, M., & Hansch, C. (1976). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 19(1), 71-98. [Link]

- Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-6. [Link]

- Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-9. [Link]

- Anspach, B., et al. (1989). High-performance liquid affinity chromatography with phenylboronic acid, benzamidine, tri-L-alanine, and concanavalin A immobilized on 3-isothiocyanatopropyltriethoxysilane-activated nonporous monodisperse silicas. Analytical Biochemistry, 179(1), 181-91. [Link]

- Kaur, H., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.

- Matsui, S., et al. (2003). Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases.

- Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online. [Link]

- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-5. [Link]

- GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]

Sources

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. Benzenecarboximidamide,3-(aminomethyl)-, hydrochloride (1:2) - CAS:328552-96-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid affinity chromatography with phenylboronic acid, benzamidine, tri-L-alanine, and concanavalin A immobilized on 3-isothiocyanatopropyltriethoxysilane-activated nonporous monodisperse silicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 3-(Aminomethyl)benzimidamide Dihydrochloride: From Discovery to Application

This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzimidamide dihydrochloride, a significant molecule in the landscape of biochemical research and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical context, synthesis, mechanism of action, and applications, grounding all information in scientific literature and established protocols.

Executive Summary

This compound belongs to the benzamidine class of compounds, which are recognized as potent inhibitors of serine proteases. The strategic placement of an aminomethyl group at the meta-position of the benzamidine core modifies its physicochemical and pharmacological properties, making it a valuable tool in various scientific endeavors. This guide will explore the journey of this compound from its conceptualization to its current applications, offering insights into the rationale behind its development and the experimental frameworks used to validate its function.

The Genesis of a Serine Protease Inhibitor: Discovery and Historical Context

The development of this compound is rooted in the broader history of benzamidine as a foundational scaffold for serine protease inhibition. Benzamidine itself is a simple yet effective competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its utility in preventing proteolysis during protein purification and in studying the function of these enzymes has been well-established for decades.

The exploration of substituted benzamidine derivatives was a natural progression aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of an aminomethyl group, as seen in 3-(Aminomethyl)benzimidamide, was a rational design strategy to introduce a basic side chain that could potentially interact with acidic residues in the active sites of target proteases, thereby increasing binding affinity and specificity. While a definitive timeline for the initial synthesis of the 3-(aminomethyl) isomer is not prominently documented in seminal, standalone publications, its emergence is intertwined with the systematic exploration of benzamidine analogues in academic and industrial research throughout the mid to late 20th century.

The primary impetus for the development of such derivatives was the need for more sophisticated molecular tools to dissect the roles of specific serine proteases in physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer.

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to its application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃Cl₂N₃ | [2] |

| Molecular Weight | 222.11 g/mol | [2] |

| CAS Number | 328552-96-1 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | General knowledge |

| Storage Temperature | Room temperature | [3] |

Synthesis and Manufacturing

While multiple synthetic routes to benzamidine derivatives exist, a common and logical pathway to 3-(Aminomethyl)benzimidamide initiates from 3-cyanobenzylamine. The following protocol is a representative synthesis based on established chemical principles for this class of compounds.

Representative Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Pinner Reaction and Ammonolysis

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Reaction)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, dissolve 3-cyanobenzylamine (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Acidification: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The product, the ethyl imidate hydrochloride salt, will typically precipitate from the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the intermediate imidate salt.

Causality: The Pinner reaction is a classic method for converting nitriles to imidates. The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile and the imidate product back to the corresponding amide or carboxylic acid. Hydrogen chloride acts as both a catalyst and a reagent to form the hydrochloride salt of the imidate.

Step 2: Ammonolysis to Form the Amidine

-

Reaction Setup: Suspend the isolated ethyl imidate hydrochloride (1.0 eq) in a solution of anhydrous ammonia in ethanol (or bubble ammonia gas through an ethanolic suspension) in a pressure-resistant vessel.

-

Reaction Conditions: Seal the vessel and stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent. The crude product is 3-(Aminomethyl)benzimidamide.

Causality: Ammonia, being a potent nucleophile, displaces the ethoxy group of the imidate to form the more stable amidine.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude 3-(Aminomethyl)benzimidamide in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Acidification: Add a stoichiometric amount (2.0 eq) of concentrated hydrochloric acid dropwise with stirring.

-

Crystallization: The dihydrochloride salt will precipitate. The crystallization can be enhanced by cooling the solution.

-

Purification: Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain pure this compound.

Causality: The formation of the dihydrochloride salt enhances the stability and water solubility of the compound, which is advantageous for its use in biological assays and as a potential pharmaceutical agent. Both the aminomethyl group and the amidine moiety are basic and will be protonated.

Mechanism of Action: Targeting Serine Proteases

The primary mechanism of action of 3-(Aminomethyl)benzimidamide is the competitive inhibition of serine proteases.

Sources

- 1. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Aminomethyl)benzene-1-carboximidamide dihydrochloride | C8H13Cl2N3 | CID 2756471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 328552-96-1 [sigmaaldrich.com]

In-depth Technical Guide: 3-(Aminomethyl)benzimidamide Dihydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)benzimidamide dihydrochloride is a pivotal molecule in the field of medicinal chemistry, particularly in the development of serine protease inhibitors. Its benzamidine core serves as a bioisostere for the side chain of arginine, enabling it to competitively inhibit a range of crucial enzymes involved in physiological and pathological processes. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, mechanism of action, and practical applications in research and drug discovery. We will explore its physicochemical properties, delve into its role as a serine protease inhibitor, and present a detailed, validated protocol for its evaluation.

Core Chemical and Physical Data

A fundamental understanding of a compound's properties is essential for its effective application in a research setting.

Chemical Identity

-

Systematic Name: this compound[1]

-

Common Synonyms: 3-Aminomethylbenzamidine dihydrochloride, 3-(Aminomethyl)benzenecarboximidamide dihydrochloride[1][2][3]

-

CAS Number: While several CAS numbers appear in various sources, 73711-52-1 and 328552-96-1 are frequently cited for the dihydrochloride salt.[1][2][3][4] It is crucial for researchers to verify the specific CAS number associated with their purchased material.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [2][3] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | Room temperature | [3] |

These properties make this compound a convenient reagent for use in a variety of biochemical and pharmaceutical research applications.[2]

Mechanism of Action: A Serine Protease Inhibitor

The primary utility of this compound stems from its function as a serine protease inhibitor.[2][5]

The Benzamidine Pharmacophore

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, particularly trypsin and trypsin-like enzymes such as thrombin and plasmin.[5][6][7][8] The inhibitory activity is attributed to the structural similarity of the benzamidine moiety to the side chains of arginine and lysine, which are the natural substrates for these enzymes.[5] The positively charged amidinium group of benzamidine binds to the S1 specificity pocket of trypsin-like serine proteases, effectively blocking the active site and preventing substrate binding and catalysis.[5]

Caption: Figure 1. Interaction of the benzamidine moiety with the S1 pocket of a serine protease.

Therapeutic and Research Relevance

The ability of benzamidine-based compounds to inhibit serine proteases makes them valuable tools in several areas:

-